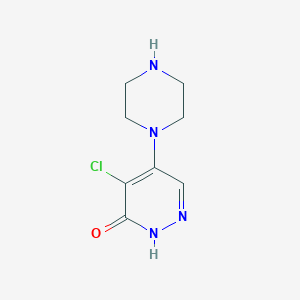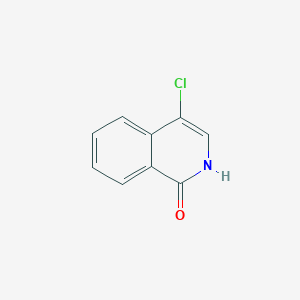
4-Chloro-1(2H)-isoquinolone
Übersicht
Beschreibung
4-Chloro-1(2H)-isoquinolone, also known as 4-Chloro-1-isoquinoline, is an organic compound belonging to the isoquinoline family. It is a colorless crystalline solid with a molecular formula of C8H5ClN2O and a molecular weight of 170.59 g/mol. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has found many applications in the scientific research field due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Reaction with Other Chemicals : 4-Chloro-1(2H)-isoquinolone has been studied for its reaction with formaldehyde and hydrochloric acid, leading to products like 4-chloromethyl-2-methyl-1(2H)-isoquinolone (Tomisawa et al., 1970).
Role in Synthesizing Bioactive Compounds : It's used in the synthesis of highly substituted isoquinolone-4-carboxylic acids, crucial for creating bioactive molecules (Wang et al., 2021).
Potential Antiallergic Properties : 1(2H)-isoquinolones exhibit potential antiallergic effects by inhibiting histamine release from rat mast cells and showing potency in rat passive cutaneous anaphylaxis assays (Kimura et al., 1983).
Advances in Synthesis Methods : Recent advances have significantly improved the methods for synthesizing isoquinolones, focusing on atom- and step-economy, and involving various catalyst systems (Hua, 2021).
Use in Insertion Reactions with Phosphorus Ylides : It plays a role in reactions with alkylidene phosphoranes and phosphonium salts to create substituted isoquinolines and isoquinolone derivatives (Abdou et al., 2002).
Photochemical Applications : A method for introducing a two-carbon unit at the 4-position of the isoquinolone ring has been developed, using photo-addition and base treatment (Chiba et al., 1990).
Luminescence and Spectral Characteristics : The luminescence and spectral characteristics of nitro derivatives of 1(2H)-isoquinolone have been investigated, noting differences in luminescent power and absorption bands (Doroshenko et al., 1989).
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with isoquinolone, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
It’s worth noting that indole derivatives, which share a similar structure with isoquinolone, have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
4-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWIXKFNHOXLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356466 | |
| Record name | 4-Chloro-1(2H)-isoquinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1(2H)-isoquinolone | |
CAS RN |
56241-09-9 | |
| Record name | 4-Chloro-1(2H)-isoquinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


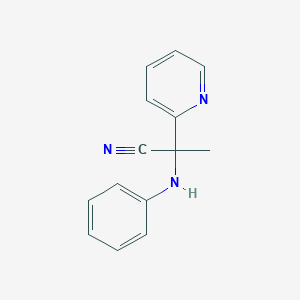
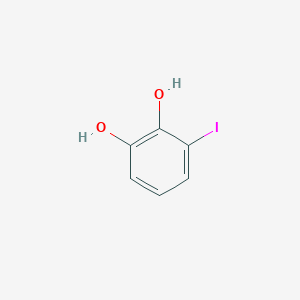
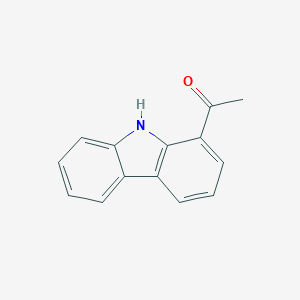
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)

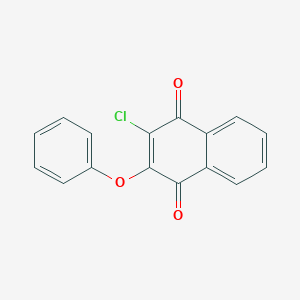
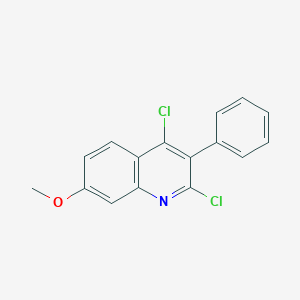
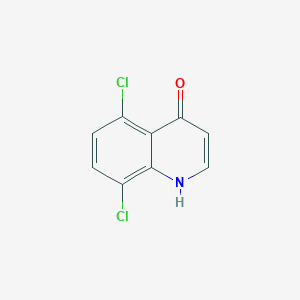


![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)
![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)
